molecular formula C5H4F3N3O B6266149 5-(trifluoromethoxy)pyrazin-2-amine CAS No. 1261884-22-3

5-(trifluoromethoxy)pyrazin-2-amine

Cat. No.: B6266149
CAS No.: 1261884-22-3
M. Wt: 179.10 g/mol
InChI Key: DNDKHDKOIBLVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethoxy)pyrazin-2-amine (CAS Number: 69816-38-2) is a pyrazine derivative offered for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. Pyrazine derivatives are of significant interest in medicinal and materials chemistry due to their presence in various biologically active molecules and functional materials . The incorporation of fluorine-containing groups, such as the trifluoromethoxy substituent, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and electronic properties . The trifluoromethoxy group is known for its strong electron-withdrawing nature and is one of the most hydrophobic substituents, which can significantly influence a molecule's interaction with biological targets . As a building block, this compound provides researchers with a versatile scaffold for further chemical modifications. Its structure allows for exploration in various research applications, including the synthesis of more complex heterocyclic systems. Researchers can utilize this compound to develop novel substances for potential investigation in multiple scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261884-22-3

Molecular Formula

C5H4F3N3O

Molecular Weight

179.10 g/mol

IUPAC Name

5-(trifluoromethoxy)pyrazin-2-amine

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)12-4-2-10-3(9)1-11-4/h1-2H,(H2,9,10)

InChI Key

DNDKHDKOIBLVCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)OC(F)(F)F)N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Trifluoromethoxy Pyrazin 2 Amine

Strategies for Pyrazine (B50134) Ring Construction and Functionalization

The formation of the pyrazine ring itself is a foundational step. Various methods have been developed for creating substituted pyrazines, which can then be further modified to yield the target compound.

The construction of the pyrazine ring from non-cyclic starting materials is a classical and versatile approach. One of the oldest and still relevant methods is the Gutknecht pyrazine synthesis, first reported in 1879, which involves the self-condensation of an α-ketoamine. wikipedia.org This strategy relies on the dimerization of α-amino ketones, which can be generated in situ, to form a dihydropyrazine (B8608421) intermediate that is subsequently oxidized to the aromatic pyrazine. wikipedia.orgnih.gov

More contemporary methods often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. slideshare.net For instance, the reaction of an appropriately substituted glyoxal (B1671930) with an aminodiamide could potentially lead to a functionalized pyrazine ring. nih.gov Chemo-enzymatic strategies have also emerged, utilizing transaminases to create α-amino ketones from α-diketones, which then undergo oxidative dimerization to form pyrazines. nih.gov These biocatalytic methods offer high selectivity under mild conditions. nih.gov

A summary of representative acyclic precursor strategies is presented below.

Method Precursors Key Steps Reference
Gutknecht Synthesisα-Amino ketonesSelf-condensation, Oxidation wikipedia.org
Diketone/Diamine Condensation1,2-Diketones, 1,2-DiaminesCondensation, Oxidation slideshare.net
Chemo-enzymatic Synthesisα-Diketones, Amine DonorsBiocatalytic amination, Oxidative dimerization nih.gov

A highly effective and common strategy for functionalizing the pyrazine ring involves halogenation followed by nucleophilic substitution. nih.gov The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, especially when a halogen atom is present. mdpi.com

In a pathway relevant to the target molecule, a pre-formed trifluoromethoxylated pyrazine, such as 2-chloro-5-trifluoromethoxypyrazine, serves as a key intermediate. nih.govmdpi.com This halogenated pyrazine can then undergo amination to introduce the required amino group at the C-2 position. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for this transformation, allowing for the formation of the C-N bond under relatively mild conditions. nih.govmdpi.com This approach offers great flexibility as various amines can be used, and the reaction conditions can be tuned to optimize yield and purity.

Alternatively, direct amidation can be achieved by reacting a chloropyrazine with reagents like sodamide in liquid ammonia, a process known as the Chichibabin reaction, though this can sometimes lead to a mixture of products. youtube.com

Introduction of the Trifluoromethoxy Moiety

The trifluoromethoxy (OCF₃) group imparts unique electronic and lipophilic properties to molecules, making its efficient introduction a critical aspect of the synthesis. mdpi.com This can be achieved either by directly adding the group to a pre-formed ring or by building the group onto a functionalized precursor.

Direct C-H trifluoromethoxylation of heteroaromatics is a modern and highly sought-after transformation. researchgate.net These methods avoid the need for pre-functionalized substrates. Recent advances have demonstrated the use of silver salts to mediate the reaction between a trifluoromethoxide anion source and a (hetero)arene. researchgate.net This approach is notable for its mild reaction conditions and broad substrate scope. researchgate.net

Another innovative method is electrochemical trifluoromethoxylation. This technique uses a readily available trifluoromethylating reagent and oxygen under electrochemical conditions to generate a CF₃O radical, which then adds to the aromatic ring. nih.gov While not yet specifically demonstrated for pyrazin-2-amine, these direct C-H functionalization methods represent a frontier in fluorination chemistry and hold potential for the synthesis of 5-(trifluoromethoxy)pyrazin-2-amine.

Direct Method Key Reagents Key Features Reference
Silver-MediatedAg(I) salts, CsOCF₃, SelectfluorMild conditions, Late-stage functionalization researchgate.net
ElectrochemicalCF₃ source (e.g., Langlois' reagent), O₂Uses electricity, avoids harsh reagents nih.gov

Indirect routes often provide a more controlled and scalable synthesis. A well-documented method for producing trifluoromethoxylated pyrazines starts with a readily available precursor like 5-chloropyrazin-2-ol. mdpi.com This precursor undergoes a series of transformations to build the trifluoromethoxy group.

The key steps in this sequence are:

Chlorination/Thiocarbonylation : The starting 5-chloropyrazin-2-ol is reacted with a reagent like thiophosgene (B130339) to form a thiocarbonyl intermediate, which is then chlorinated. mdpi.com

Conversion to Trichloromethoxy Group : The hydroxyl group is converted into a trichloromethoxy (OCCl₃) group. For example, 5-chloropyrazin-2-ol can be treated with thiophosgene and then chlorinated to yield 2-chloro-5-(trichloromethoxy)pyrazine. mdpi.com

Fluorination : The crucial step is the halogen exchange (halex) reaction, where the trichloromethoxy group is converted to a trifluoromethoxy group. This is typically achieved using a fluorinating agent like antimony trifluoride (SbF₃), often with a catalyst. This reaction transforms 2-chloro-5-(trichloromethoxy)pyrazine into 2-chloro-5-trifluoromethoxypyrazine. nih.govmdpi.com

Once the key intermediate, 2-chloro-5-trifluoromethoxypyrazine, is synthesized, the amino group can be introduced as described in section 2.1.2. This multi-step but reliable pathway highlights the importance of precursor functionalization in achieving complex molecular targets.

Optimization of Reaction Parameters and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the scalability of any synthetic route. For the synthesis of pyrazine derivatives, several factors are typically considered.

Catalyst and Ligand Choice : In cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling (used for creating C-C bonds on the pyrazine ring), the choice of palladium catalyst and the associated phosphine (B1218219) ligand is critical. mdpi.comorganic-chemistry.org

Solvent and Base : The polarity of the solvent (e.g., toluene, DMF, THF) and the strength and type of base (e.g., potassium carbonate, cesium carbonate, potassium hydride) can significantly influence reaction rates and selectivity. mdpi.comnih.gov

Temperature and Reaction Time : Careful control of temperature is essential. Some reactions require elevated temperatures to proceed, while others need cooling to prevent side reactions. nih.gov Reaction times are monitored to ensure complete conversion without degradation of the product. nih.govresearchgate.net

Atmosphere : Many of the organometallic catalysts used in these syntheses are sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).

Systematic screening of these parameters, often aided by design of experiment (DoE) methodologies, allows for the development of a robust and efficient process suitable for both laboratory-scale synthesis and potential industrial production. researchgate.net

Influence of Solvent Systems and Additives

The choice of solvent is critical in the synthesis of pyrazine derivatives, as it can significantly influence reaction rates, yields, and the solubility of reagents and intermediates. In the synthesis of related N-substituted pyrazine compounds, various solvents have been explored. For instance, in palladium-catalyzed amination reactions to form substituted pyrazines, dimethyl sulfoxide (B87167) (DMSO) has been effectively used. nih.gov Other common solvents in similar heterocyclic syntheses include ethers like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH2Cl2), and alcohols. nih.gov

In a study on the enzymatic synthesis of pyrazinamide (B1679903) derivatives, a range of organic solvents were tested to determine their impact on reaction yield. The results indicated that tert-amyl alcohol provided the highest product yield, while by-products were observed in solvents like ethanol (B145695) and isopropanol. Lower yields were obtained in methanol (B129727), acetonitrile (B52724), dichloromethane, DMSO, THF, and 2-MeTHF. rsc.orgresearchgate.net This highlights the profound effect the solvent medium can have on the reaction outcome.

Table 1: Effect of Different Solvents on the Yield of Pyrazinamide Derivatives This table is based on data for the enzymatic synthesis of related pyrazinamide derivatives and illustrates the critical role of solvent selection.

Solventlog P ValueYield (%)
tert-Amyl alcohol1.3>90%
Isobutanol0.8Lower (By-products formed)
Ethanol-0.3Lower (By-products formed)
Isopropanol0.3Lower (By-products formed)
2-MeTHF1.1Lower
Dichloromethane1.3Lower
THF0.5Lower
Acetonitrile-0.3Lower
Methanol-0.7Lower
DMSO-1.3Lower
Data sourced from studies on enzymatic synthesis of pyrazinamide derivatives. rsc.orgresearchgate.net

Catalyst Systems and Ligand Effects

Modern synthetic routes to aminated pyrazines heavily rely on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nih.govnih.gov These methods are highly efficient for forming carbon-nitrogen bonds. The synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, for example, successfully utilized palladium-catalyzed amination, achieving yields between 53% and 90%. nih.gov

The effectiveness of the catalyst system is profoundly influenced by the choice of ligands coordinated to the metal center. Ligands stabilize the metal, modulate its reactivity, and facilitate the key steps of the catalytic cycle (oxidative addition, reductive elimination). For nitrogen-containing heterocycles like pyrazine, specialized ligand systems have been developed. Pincer-type ligands, which bind to the metal in a tridentate fashion, offer high stability and activity. Manganese pincer complexes have been used for the dehydrogenative coupling reactions to form pyrazines. acs.org Similarly, pyrazine(diimine) and pyrimidine-diimine ligands have been studied for their electronic effects on first-row transition metals, which can enhance π-acidity and influence the catalytic properties of the complex. acs.org The design of ligands that combine a pyrazine core with phosphine functionalities creates opportunities for cooperative catalysis. acs.org

Temperature, Pressure, and Reaction Time Optimization

Optimizing thermodynamic parameters is essential for driving synthetic reactions to completion efficiently and with high selectivity.

Temperature: Reaction temperature directly impacts reaction kinetics. In the synthesis of the 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726) precursor, the reaction mixture is heated to temperatures ranging from 145–160 °C. nih.gov Conversely, some synthetic steps may require cooling to control exothermic processes or improve selectivity; for instance, the addition of reagents can be performed at 0 °C or -10 °C. nih.gov In biocatalytic approaches for related pyrazines, a much milder temperature of 45 °C was found to be optimal. rsc.orgrsc.org

Pressure: Most syntheses of pyrazine derivatives are conducted at atmospheric pressure. However, reactions involving gaseous reagents or byproducts, such as hydrogen gas in dehydrogenative coupling reactions, may be influenced by pressure changes. acs.org High-pressure conditions are generally not required for the standard cross-coupling methodologies used to synthesize aminated pyrazines.

Reaction Time: The duration of a reaction is optimized to ensure maximum conversion of starting materials to the desired product while minimizing the formation of impurities or degradation of the product. The synthesis of the trifluoromethoxy-pyrazine precursor involves heating for several hours (e.g., 5 hours at 145-150 °C followed by 1 hour at 155-160 °C). nih.gov In contrast, the development of continuous-flow systems for related pyrazinamide synthesis has dramatically reduced reaction times to as little as 20 minutes, demonstrating a significant advancement in efficiency. rsc.orgrsc.org

Principles of Green Chemistry in the Synthesis of Pyrazine Amines

The application of green chemistry principles to the synthesis of heterocyclic compounds like pyrazine amines aims to reduce the environmental impact of chemical manufacturing. This involves designing processes that are more efficient, use safer materials, and generate less waste. rasayanjournal.co.in

Atom Economy and Reaction Efficiency Analysis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently less wasteful.

Sustainable Solvent Selection and Recycling

Organic solvents are a major source of waste in the chemical industry. Green chemistry promotes the use of safer, more sustainable solvents or the elimination of solvents altogether. rasayanjournal.co.inaminer.org

Sustainable Solvents: Research has focused on replacing hazardous solvents with greener alternatives. Water is an ideal green solvent, and some pyrazine syntheses have been successfully carried out in an aqueous medium at room temperature. researchgate.net Another promising area is the use of bio-solvents. A detailed study on the synthesis of pyrazinamide derivatives identified tert-amyl alcohol as a superior green solvent, outperforming many traditional solvents in terms of yield and reaction cleanliness. rsc.orgresearchgate.netrsc.org

Solvent Recycling: The ability to recycle solvents is a key aspect of sustainable synthesis. The use of continuous-flow reactor systems not only improves reaction efficiency but also facilitates easier separation and potential recycling of the solvent, further reducing the environmental footprint of the process. researchgate.net The development of reactions in ionic liquids or fluorous solvents also offers pathways for easier product separation and solvent reuse. aminer.org

Comprehensive Reactivity and Mechanistic Investigations of 5 Trifluoromethoxy Pyrazin 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group in 5-(trifluoromethoxy)pyrazin-2-amine allows it to act as a potent nucleophile. This reactivity is central to a range of synthetic transformations, including acylation, sulfonylation, alkylation, and condensation reactions.

The primary amino group of this compound is expected to readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base would yield sulfonamides. These reactions are generally high-yielding and are fundamental transformations for modifying the properties of the parent amine. slideshare.net

Alkylation of the amino group with alkyl halides is also a feasible transformation, though it can be more challenging to control than acylation. youtube.com The initial alkylation to form the secondary amine increases the nucleophilicity of the nitrogen, often leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of specialized reagents may be necessary. nih.gov

Table 1: Predicted Nucleophilic Reactions of the Amine Functionality of this compound

Reaction TypeReagentProduct TypeGeneral Conditions
AcylationAcetyl chlorideAmideAprotic solvent, base (e.g., pyridine)
SulfonylationBenzenesulfonyl chlorideSulfonamideAprotic solvent, base (e.g., triethylamine)
AlkylationMethyl iodideSecondary/Tertiary AminePolar solvent, potential for overalkylation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgrsc.org This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.org The stability of the resulting imine can vary depending on the nature of the carbonyl compound used.

Further, condensation with other electrophilic species can lead to a variety of heterocyclic systems. For instance, reaction with β-dicarbonyl compounds or their equivalents can be a pathway to the synthesis of fused heterocyclic rings, a common strategy in medicinal chemistry.

The N-H bonds of the amino group in this compound are potential sites for carbene and nitrene insertion reactions. These highly reactive intermediates can insert into the N-H bond to form new C-N or N-N bonds, respectively. For example, biocatalytic N-H carbene insertion has been developed for the synthesis of enantioenriched α-trifluoromethyl amines, a transformation that could be applicable to this substrate. organic-chemistry.orgresearchgate.net Similarly, reactions with nitrene precursors could lead to the formation of hydrazine (B178648) derivatives. rsc.org These reactions often require specific catalysts, such as transition metal complexes, to control the reactivity and selectivity of the insertion process. mdpi.com

Electrophilic Aromatic Substitution Patterns on the Pyrazine (B50134) Ring

The pyrazine ring is significantly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. youtube.comchemsynthesis.com This deactivation is further intensified by the strongly electron-withdrawing trifluoromethoxy group. core.ac.uk The amino group, being an activating, ortho-, para-director, will compete with these deactivating effects.

Direct halogenation of the pyrazine ring in this compound is anticipated to be a challenging transformation. However, studies on the halogenation of the closely related 2-aminopyrazine (B29847) have shown that reactions with N-halosuccinimides (NBS, NCS, NIS) can proceed, with the position of substitution being highly dependent on the reaction conditions. masterorganicchemistry.comnih.gov For 2-aminopyrazine, bromination with NBS in acetonitrile (B52724) can lead to mono- or di-bromination at the 3- and 5-positions. masterorganicchemistry.comnih.gov Given the substitution pattern of the target molecule, electrophilic attack would be directed by the activating amino group to the ortho (C-3) and para (C-5) positions. Since the 5-position is already substituted, halogenation would be expected to occur at the C-3 position.

Nitration of the pyrazine ring is expected to be even more difficult than halogenation due to the strongly acidic conditions typically employed, which would lead to the protonation of the basic nitrogen atoms of the pyrazine ring and the exocyclic amine, further deactivating the system towards electrophilic attack. google.com Direct nitration of highly deactivated aromatic systems often requires harsh conditions and may result in low yields. wikipedia.orgyoutube.com Alternative strategies, such as nitration of a less deactivated precursor followed by the introduction of the trifluoromethoxy group, might be more viable synthetic routes.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Pyrazine Ring of this compound

Reaction TypeReagentPredicted Major ProductExpected Challenges
BrominationN-Bromosuccinimide (NBS)3-Bromo-5-(trifluoromethoxy)pyrazin-2-amineDeactivated ring system
NitrationHNO₃/H₂SO₄3-Nitro-5-(trifluoromethoxy)pyrazin-2-amineExtreme deactivation due to protonation

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic effects of the substituents. The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The trifluoromethoxy group is a strong deactivating group due to its inductive electron-withdrawing effect, and it is generally considered a meta-director.

In this specific case, the directing effects of the amino group are expected to dominate. The amino group will direct incoming electrophiles to the positions ortho (C-3) and para (C-5) to it. As the C-5 position is already occupied by the trifluoromethoxy group, electrophilic substitution is most likely to occur at the C-3 position. The strong deactivation of the pyrazine ring, compounded by the trifluoromethoxy group, suggests that forcing conditions would be necessary for such reactions to proceed.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are valuable substrates for these transformations, enabling the synthesis of a diverse range of functionalized pyrazines.

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between organoboron compounds and organic halides or triflates, has been successfully applied to pyrazine systems. For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids demonstrates the feasibility of this strategy on a related heterocyclic core. nih.govrsc.org This suggests that a similar approach could be employed with this compound derivatives, where a halogen atom on the pyrazine ring can be substituted with a variety of aryl or heteroaryl groups. The reaction typically utilizes a palladium catalyst, such as PdCl2(PPh3)2, and a base like sodium carbonate. nih.gov The efficiency of these reactions can be high, providing a versatile method for creating complex molecular architectures. nih.govrsc.org Recent developments have even explored amine-catalyzed Suzuki-Miyaura couplings, although the role of trace palladium in these systems is a subject of ongoing investigation. chemrxiv.org

The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org Research on pyrazol-5-amines has shown that iodo-substituted derivatives can readily undergo Sonogashira cross-coupling with various terminal alkynes, leading to the formation of new azo compounds. nih.gov This precedent indicates that halogenated derivatives of this compound could similarly be functionalized with alkynyl groups. The reaction is typically carried out under mild conditions, often at room temperature with an amine base that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira coupling allows for its application in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

Table 1: Examples of Suzuki-Miyaura and Sonogashira Coupling Reactions on Related Pyrazine and Pyrazole (B372694) Scaffolds

Coupling ReactionSubstrate ExampleCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-Miyaura 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsPdCl₂(PPh₃)₂ / Na₂CO₃3,5-Disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines nih.gov
Suzuki-Miyaura 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl/Heteroaryl boronic acids/pinacol estersNot specified5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides mdpi.com
Sonogashira Iodo-substituted azopyrrolesTerminal alkynesNot specifiedAzo compounds with alkynyl groups nih.gov
Sonogashira 2-Amino-3-bromopyridinesTerminal alkynesPd(CF₃COO)₂ / PPh₃ / CuI / Et₃N2-Amino-3-alkynylpyridines researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.com This reaction has proven to be a powerful tool for the synthesis of aryl amines and has been successfully applied to 2-chloro-5-trifluoromethoxypyrazine. nih.gov This demonstrates the utility of this method for functionalizing the pyrazine core of this compound derivatives. The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand. wikipedia.orglibretexts.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl coupling partners under mild conditions. wikipedia.org

Other C-N coupling reactions are also relevant. For example, the reaction of 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726) with various amines under Buchwald-Hartwig conditions leads to the corresponding 2-amino-5-(trifluoromethoxy)pyrazine derivatives in good yields. nih.gov This highlights the potential for further functionalization of the amino group or the introduction of a second amino group at a different position on the pyrazine ring.

Table 2: Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethoxy)pyrazine

AmineCatalyst SystemProductYield (%)Reference
MorpholinePd₂(dba)₃ / Xantphos / Cs₂CO₃2-Morpholino-5-(trifluoromethoxy)pyrazine85 nih.gov
PiperidinePd₂(dba)₃ / Xantphos / Cs₂CO₃2-Piperidino-5-(trifluoromethoxy)pyrazine82 nih.gov
PyrrolidinePd₂(dba)₃ / Xantphos / Cs₂CO₃2-Pyrrolidino-5-(trifluoromethoxy)pyrazine78 nih.gov
AnilinePd₂(dba)₃ / Xantphos / Cs₂CO₃N-Phenyl-5-(trifluoromethoxy)pyrazin-2-amine65 nih.gov

The Kumada-Corriu coupling utilizes a Grignard reagent and an organic halide to form carbon-carbon bonds, typically with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction was one of the first catalytic cross-coupling methods to be developed. wikipedia.org Its application has been demonstrated in the reaction of 2-chloro-5-(trifluoromethoxy)pyrazine with various Grignard reagents, showcasing its utility for introducing alkyl or aryl groups onto the pyrazine ring. nih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This versatile reaction allows for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org While specific applications of Negishi coupling directly on this compound are not extensively documented, the successful coupling of other heterocyclic halides suggests its potential. nih.govnih.gov For instance, a photochemically enhanced Negishi cross-coupling has been used as a key step in the synthesis of α-heteroaryl-α-amino acids. nih.gov Given the reactivity of halogenated pyrazines in other cross-coupling reactions, it is plausible that Negishi coupling could be a viable strategy for the functionalization of this compound derivatives.

Functional Group Interconversions of the Trifluoromethoxy Group and Adjacent Moieties

The trifluoromethoxy group (OCF₃) is generally considered to be highly stable and relatively inert to many chemical transformations. nih.gov This stability is a key feature that makes it a desirable substituent in medicinal chemistry. However, under certain harsh conditions, functional group interconversions involving the trifluoromethoxy group can occur. For example, treatment of 2-ethynyl-5-(trifluoromethoxy)pyrazine (B1383625) with potassium hydroxide (B78521) in methanol (B129727) can lead to the substitution of the trifluoromethoxy group with a methoxy (B1213986) group. nih.gov

More commonly, synthetic strategies focus on transformations of functional groups adjacent to the trifluoromethoxy group, while leaving the OCF₃ moiety intact. The amino group of this compound, for instance, can undergo a variety of reactions. Diazotization followed by substitution (a Sandmeyer-type reaction) could potentially convert the amino group into other functionalities like a halogen, cyano, or hydroxyl group. Furthermore, the amino group can be acylated or alkylated to introduce further diversity. The pyrazine ring itself can also be subject to transformations such as N-oxidation.

Detailed Mechanistic Elucidation via Kinetic and Spectroscopic Studies

The mechanisms of transition metal-catalyzed cross-coupling reactions involving substrates like this compound are generally understood to follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.org

Kinetic studies can provide valuable insights into the rate-determining step of these reactions and the influence of various parameters such as ligand structure, base, and solvent. For example, reaction progress kinetic analysis has been used to guide ligand design for the arylation of hindered primary amines in Buchwald-Hartwig amination. organic-chemistry.org

Spectroscopic studies , including NMR and mass spectrometry, are crucial for identifying reaction intermediates and byproducts, which helps in piecing together the mechanistic puzzle. For instance, in the study of amine-catalyzed Suzuki-Miyaura coupling, mass spectroscopic analysis revealed the presence of a palladium-phosphine complex, suggesting the involvement of trace palladium in the catalytic process. chemrxiv.org The photophysical properties of related amino-substituted aromatic compounds have been investigated using electronic spectroscopy to understand processes like twisted intramolecular charge transfer (TICT), which can provide insights into the electronic nature of the excited states of these molecules. mdpi.com

While detailed mechanistic studies specifically focused on this compound are not widely published, the general principles derived from studies of similar heterocyclic and trifluoromethoxy-substituted systems provide a strong foundation for understanding its reactivity.

Derivatization and Analogue Library Synthesis Based on the 5 Trifluoromethoxy Pyrazin 2 Amine Scaffold

Strategic Diversification at the Exocyclic Amine Nitrogen

The exocyclic amine group of 5-(trifluoromethoxy)pyrazin-2-amine serves as a key handle for derivatization, allowing for the introduction of a wide array of substituents and the construction of more complex heterocyclic systems.

The primary amino group can be readily functionalized through various standard organic transformations, including N-acylation, N-alkylation, and reductive amination, to generate a diverse library of N-substituted derivatives.

N-Acylation: Acylation of the amino group is a straightforward method to introduce amide functionalities. This can be achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. For instance, the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid has been successfully mediated by titanium tetrachloride (TiCl4) in pyridine (B92270) to form the corresponding N-(pyrazin-2-yl)thiophene-2-carboxamide. mdpi.com A similar strategy can be applied to this compound to generate a variety of N-acyl derivatives.

N-Alkylation: Direct N-alkylation of aminopyrazines with alkyl halides can sometimes be challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. nih.gov However, under carefully controlled conditions, mono-alkylation can be achieved. Mechanochemical methods, such as ball milling, have been shown to be effective for the N-alkylation of various imides and could present a more controlled, solvent-free alternative for the alkylation of this compound. rsc.org

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. rsc.orgbaranlab.orgyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.combaranlab.org This method allows for the introduction of a wide range of alkyl and benzyl (B1604629) groups. masterorganicchemistry.com For example, a library of substituted amines can be generated by reacting this compound with a panel of different aldehydes and a suitable reducing agent. organic-chemistry.org

Table 1: Examples of N-Substituted Amine Derivatives via Reductive Amination
Reactant 1Reactant 2 (Aldehyde/Ketone)Reducing AgentProduct
This compoundFormaldehydeNaBH(OAc)3N-Methyl-5-(trifluoromethoxy)pyrazin-2-amine
This compoundBenzaldehydeNaBH3CNN-Benzyl-5-(trifluoromethoxy)pyrazin-2-amine
This compoundAcetoneNaBH(OAc)3N-Isopropyl-5-(trifluoromethoxy)pyrazin-2-amine

The 2-aminopyrazine (B29847) moiety is a versatile precursor for the synthesis of various fused heterocyclic systems, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrimidines, which are prominent scaffolds in medicinal chemistry.

Imidazo[1,2-a]pyrazines: These bicyclic systems can be synthesized through the condensation of 2-aminopyrazines with α-haloketones. tsijournals.com For example, reacting 2-amino-3-chloropyrazine (B41553) with α-chloro-p-fluoro-acetophenone initiates the construction of the imidazo[1,2-a]pyrazine (B1224502) core. rsc.org Another efficient method is a three-component condensation of a 2-aminopyrazine, an aldehyde, and an isonitrile, often catalyzed by iodine, which proceeds via a [4+1] cycloaddition. rsc.orgrsc.orgthieme-connect.com This approach allows for the rapid generation of diverse 3-amino-imidazo[1,2-a]pyrazines. thieme-connect.com

Pyrazolo[1,5-a]pyrimidines: The synthesis of this scaffold typically involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. rsc.orgnih.govresearchgate.netorganic-chemistry.org While this requires starting from a pyrazole (B372694) derivative, it highlights a common strategy for building this fused system. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds leads to cyclopentapyrazolo[1,5-a]pyrimidines. rsc.org Microwave-assisted synthesis has also been employed to accelerate these cyclization reactions. tsijournals.comnih.gov A series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines were synthesized in good to excellent yields using a microwave reactor in a three-step process starting from aryl acetonitriles. tsijournals.com

Table 2: Synthesis of Fused Heterocyclic Systems
Starting MaterialReagentsFused HeterocycleKey Reaction Type
2-Aminopyrazineα-HaloketoneImidazo[1,2-a]pyrazineCondensation/Cyclization
2-AminopyrazineAldehyde, Isonitrile, I23-Amino-imidazo[1,2-a]pyrazineThree-component condensation
3-Amino-1H-pyrazoleβ-Dicarbonyl compoundPyrazolo[1,5-a]pyrimidineCyclocondensation

Pyrazine (B50134) Ring Functionalization and Introduction of Peripheral Substituents

The pyrazine ring of this compound offers positions for further functionalization, primarily through C-H activation or by first introducing a handle, such as a halogen, that can be subsequently used in cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgrsc.orgthieme-connect.comresearchgate.netyoutube.com The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgresearchgate.net In this compound, both the amino group (or a protected form like an amide) and the trifluoromethoxy group can potentially act as DMGs. The relative directing ability of these groups, along with the inherent reactivity of the pyrazine ring, will determine the site of metalation. The amino group is generally a stronger directing group than alkoxy groups. acs.org Therefore, lithiation is expected to occur preferentially at the C-3 position, ortho to the amino group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new substituents. However, the electron-deficient nature of the pyrazine ring can make it susceptible to nucleophilic attack by the organolithium reagent, which can be a competing reaction. nih.gov The use of hindered lithium amide bases like lithium tetramethylpiperidide (LiTMP) can sometimes mitigate this issue. nih.gov

Direct C-H functionalization of pyrazines using transition metal catalysis is another emerging strategy. rsc.org For example, palladium-catalyzed C-H arylation has been demonstrated on imidazo[1,5-a]pyrazines. rsc.org

Halogenation: The introduction of halogen atoms onto the pyrazine ring provides a versatile handle for subsequent cross-coupling reactions. The halogenation of 2-aminopyrazines can be controlled to achieve mono- or di-halogenation. researchgate.net For instance, treatment of 2-aminopyrazine with N-bromosuccinimide (NBS) in acetonitrile (B52724) under microwave irradiation can yield either 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine (B131937) depending on the equivalents of NBS used. researchgate.net Similarly, selective chlorination of 2-aminopyridines and 2-aminodiazines has been achieved using LiCl in the presence of Selectfluor. rsc.org The regioselectivity of these reactions is influenced by the electronic nature of the substituents already present on the ring. rsc.org The amino group in 2-aminopyrazine directs electrophilic halogenation to the 5- and 3-positions. researchgate.net

Introduction of Alkyl and Aryl Groups: Once a halogenated derivative of this compound is obtained, a variety of alkyl and aryl groups can be introduced via palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. mdpi.comwikipedia.orglibretexts.org For example, 2-chloro-5-trifluoromethoxypyrazine has been shown to be a suitable substrate for Suzuki coupling with phenylboronic acid and Sonogashira coupling with terminal alkynes. mdpi.comnih.gov The Kumada-Corriu coupling, using iron catalysis, has also been employed to introduce alkyl groups. mdpi.comnih.gov

Table 3: Examples of Pyrazine Ring Functionalization
Starting MaterialReagentsProductReaction Type
2-AminopyrazineNBS (1 equiv), MeCN, MW2-Amino-5-bromopyrazineSelective Bromination researchgate.net
2-AminopyrazineNBS (2 equiv), MeCN, MW2-Amino-3,5-dibromopyrazineDibromination researchgate.net
2-Chloro-5-(trifluoromethoxy)pyrazine (B3048726)Phenylboronic acid, Pd catalyst2-Phenyl-5-(trifluoromethoxy)pyrazineSuzuki Coupling mdpi.comnih.gov
2-Chloro-5-(trifluoromethoxy)pyrazineTerminal alkyne, Pd/Cu catalyst2-Alkynyl-5-(trifluoromethoxy)pyrazineSonogashira Coupling mdpi.comnih.gov

Regioselective Control in Multi-Step Synthetic Sequences

The synthesis of complex molecules based on the this compound scaffold often requires multiple functionalization steps. Achieving the desired regiochemistry is crucial and can be controlled by the judicious choice of reaction sequence and protecting groups.

The inherent reactivity of the pyrazine ring positions and the directing effects of the substituents play a key role. The amino group at C-2 and the trifluoromethoxy group at C-5 deactivate the ring towards electrophilic attack but activate it for nucleophilic substitution of suitable leaving groups. The C-3 and C-6 positions are the most electron-deficient and are potential sites for nucleophilic attack or metalation.

A common strategy involves first introducing a halogen at a specific position, which then serves as a versatile anchor for introducing other functionalities via cross-coupling reactions. For example, starting with 2-aminopyrazine, one can perform a regioselective bromination at the 5-position. researchgate.net If the starting material were 2-amino-5-(trifluoromethoxy)pyrazine, the most likely position for initial halogenation would be the 3-position due to the directing effect of the amino group. This 3-halo derivative could then undergo a Suzuki coupling to introduce an aryl group. Subsequently, the amino group could be derivatized, for instance, by acylation or reductive amination.

Alternatively, the amino group could be protected first, which might alter the regioselectivity of subsequent ring functionalization steps. For example, acylation of the amino group would make it a stronger ortho-directing group for metalation, reinforcing the preference for functionalization at the C-3 position.

The construction of fused rings also follows regioselective principles. The condensation of a 2-aminopyrazine with an unsymmetrical α-haloketone will typically lead to a specific regioisomer of the resulting imidazo[1,2-a]pyrazine, dictated by the relative reactivity of the carbonyl group and the nature of the substituents. Similarly, in three-component reactions, the initial formation of the imine between the 2-aminopyrazine and the aldehyde dictates the subsequent steps of the cyclization. rsc.orgrsc.org

By carefully planning the sequence of halogenation, cross-coupling, C-H activation, and amine derivatization reactions, a wide variety of specifically substituted analogues of this compound can be synthesized.

Combinatorial Chemistry Approaches for Scaffold Exploration

The this compound scaffold presents a valuable starting point for the generation of large, diverse chemical libraries essential for modern drug discovery programs. The unique electronic properties conferred by the pyrazine ring and the trifluoromethoxy group make this scaffold a compelling core for exploring new chemical space. Combinatorial chemistry, with its capacity for the rapid, systematic, and simultaneous synthesis of a multitude of compounds (a "library"), is the ideal strategy for elaborating on this core structure. researchgate.net These approaches typically involve parallel synthesis, where reactions are carried out in arrays of separate vessels (like microtiter plates), allowing for the efficient creation and testing of thousands of distinct molecules. mdpi.com

The primary reactive handle on the this compound scaffold is the exocyclic amino group. This nucleophilic site is amenable to a wide variety of well-established chemical transformations that are robust and high-yielding, making them suitable for high-throughput synthesis.

Amide Library Synthesis: A Primary Diversification Strategy

The most direct combinatorial approach for exploring the this compound scaffold is through the parallel synthesis of an amide library. This involves reacting the scaffold's primary amine with a diverse collection of carboxylic acids. Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)/EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), or T3P (Propylphosphonic anhydride) can be employed to facilitate the reaction under mild conditions, which are compatible with a wide range of functional groups present on the carboxylic acid building blocks.

A hypothetical parallel synthesis campaign could involve dispensing a stock solution of this compound into the wells of multiple 96-well plates. Subsequently, a diverse array of carboxylic acids, pre-dissolved in a suitable solvent like DMF (Dimethylformamide), would be added, with each well receiving a unique acid. The addition of the coupling reagents and a non-nucleophilic base (e.g., DIPEA, N,N-Diisopropylethylamine) initiates the reactions. After an appropriate reaction time, a high-throughput purification step, such as solid-phase extraction (SPE) or preparative HPLC-MS, would yield a library of purified amide derivatives ready for biological screening.

Table 1: Illustrative Amide Library from this compound

This interactive table showcases a small, representative set of derivatives that could be synthesized using a parallel amide coupling strategy. The R-groups are selected to explore various properties, including aromatic, aliphatic, heterocyclic, and functionalized moieties.

Compound IDCarboxylic Acid (R-COOH)R-Group StructureResulting Amide Structure
LIB-001 Benzoic Acid
LIB-002 Cyclohexanecarboxylic Acid
LIB-003 Thiophene-2-carboxylic Acid
LIB-004 4-Morpholineacetic Acid
LIB-005 4-(Trifluoromethyl)benzoic Acid

Note: The images in the "Resulting Amide Structure" column are placeholders and would depict the full chemical structure of the final compound.

Multi-Vector Diversification for Deeper Scaffold Exploration

To more comprehensively explore the chemical space around the scaffold, multi-vector diversification strategies can be employed. This requires a scaffold with more than one point of attachment for chemical modification. While this compound itself has limited handles other than the amine, a closely related precursor, such as 2-chloro-6-bromo-5-(trifluoromethoxy)pyrazine , could serve as a more versatile starting point for a combinatorial library.

In such a scenario, a multi-step sequence amenable to parallel synthesis could be designed. For example:

First Diversification (C-N Coupling): The more reactive bromo position could first undergo a Buchwald-Hartwig amination with a library of primary or secondary amines. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry, known for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org

Second Diversification (C-C Coupling): The chloro position could then be subjected to a Suzuki or Sonogashira coupling reaction with a library of boronic acids or terminal alkynes, respectively. Research has shown that 2-chloro-5-trifluoromethoxypyrazine is a viable substrate for these transformations, demonstrating the stability of the trifluoromethoxy group under these palladium-catalyzed conditions. nih.gov

Final Derivatization: If the initially coupled amine (from step 1) was a primary amine, it could be further derivatized, for instance, through the amide coupling strategy described previously.

This approach allows for the exponential growth of the library size by combining different sets of building blocks at multiple positions on the core scaffold.

Table 2: Research Findings on Key Reactions for Pyrazine Derivatization

Reaction TypeKey FindingsRelevance to ScaffoldCitations
Buchwald-Hartwig Amination Efficient palladium-catalyzed method for forming C-N bonds with aryl halides. wikipedia.orgnih.gov Has been successfully applied to 2-chloro-5-trifluoromethoxypyrazine. nih.govEnables the introduction of a diverse range of amino substituents onto a halogenated pyrazine core. wikipedia.orgnih.govnih.gov
Amide Coupling Robust and high-throughput compatible reaction. A wide variety of coupling reagents are available. nih.govPrimary method for derivatizing the 2-amino group of the scaffold with diverse carboxylic acids. nih.gov
Suzuki Coupling Palladium-catalyzed cross-coupling of a halide with a boronic acid to form C-C bonds. Successfully demonstrated on the 2-chloro-5-trifluoromethoxypyrazine core. nih.govAllows for the introduction of aryl or vinyl groups at a halogenated position on the pyrazine ring. nih.gov
Sonogashira Coupling Palladium-catalyzed cross-coupling of a halide with a terminal alkyne. Also demonstrated on the 2-chloro-5-trifluoromethoxypyrazine core. nih.govEnables the introduction of alkynyl moieties, which can serve as handles for further chemistry (e.g., click chemistry). nih.gov

By leveraging these powerful and well-documented reactions in a combinatorial fashion, chemists can rapidly generate vast libraries of novel compounds built around the this compound scaffold. The subsequent high-throughput screening of these libraries is a proven strategy for identifying novel hit compounds for drug discovery programs. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Trifluoromethoxy Pyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for the structural assignment of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the connectivity of atoms and their spatial relationships. For 5-(trifluoromethoxy)pyrazin-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the two protons on the pyrazine (B50134) ring and the protons of the amino group. The chemical shifts of the ring protons are influenced by the electronic effects of the amino (-NH₂) and trifluoromethoxy (-OCF₃) substituents. Based on data from analogous compounds like 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726), the two aromatic protons (H-3 and H-6) would appear as distinct singlets or doublets in the aromatic region of the spectrum. nih.gov The -NH₂ protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are expected. The carbon atom of the trifluoromethoxy group (CF₃) is readily identified by its characteristic quartet splitting pattern due to the strong one-bond coupling with the three fluorine atoms (¹JCF). nih.gov The four carbons of the pyrazine ring will appear in the aromatic region, with their chemical shifts dictated by the attached substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Analog, 2-ethyl-5-(trifluoromethoxy)pyrazine in CDCl₃ nih.gov

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J)
Pyrazine H-38.35-s
Pyrazine H-68.13-s
-OCF₃-120.1q, ¹JCF = 262.7 Hz
Pyrazine C-135.0, 140.1, 151.8, 156.7-
Ethyl -CH₂-2.8422.8q, ³JHH = 7.6 Hz
Ethyl -CH₃1.3113.3t, ³JHH = 7.6 Hz

Note: This data is for an analogous compound and serves to illustrate the expected spectral characteristics.

¹⁹F NMR is an exceptionally sensitive and informative technique for the analysis of fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. huji.ac.il For this compound, the trifluoromethoxy group is expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this singlet provides a diagnostic marker for the -OCF₃ group. In various 5-(trifluoromethoxy)pyrazine derivatives, this signal typically appears around -57 ppm. nih.gov The absence of coupling in the proton-decoupled ¹⁹F spectrum confirms the O-CF₃ linkage, as opposed to a C-CF₃ bond which would show coupling to ring protons.

Table 2: Representative ¹⁹F NMR Chemical Shifts for 5-(trifluoromethoxy)pyrazine Derivatives in CDCl₃ nih.gov

Compound¹⁹F Chemical Shift (δ, ppm)
2-Ethyl-5-(trifluoromethoxy)pyrazine-57.3 (s)
2-Phenyl-5-(trifluoromethoxy)pyrazine-57.2 (s)
2-Vinyl-5-(trifluoromethoxy)pyrazine-57.3 (s)

Note: The chemical shift is relative to a standard like CFCl₃.

While 1D NMR provides primary structural information, 2D NMR techniques are essential for confirming the precise connectivity and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H-3 and H-6 protons of the pyrazine ring if they have a discernible coupling constant, confirming their neighborly relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. columbia.edu It is invaluable for assigning carbon signals. The HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, and between the H-6 signal and the C-6 signal, definitively linking the proton and carbon skeletons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the amine (-NH₂) protons and the adjacent H-3 proton, providing further confirmation of the substituent placement.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₅H₄F₃N₃O. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate the protonated molecular ion, [M+H]⁺, for this analysis. nih.gov

Table 3: Theoretical Exact Mass Data for this compound

FormulaAdductTheoretical m/z
C₅H₄F₃N₃O[M]⁺179.03064
C₅H₄F₃N₃O[M+H]⁺180.03792
C₅H₄F₃N₃O[M+Na]⁺202.01986

The choice of ionization technique influences the degree of fragmentation observed in the mass spectrum.

ESI and APCI: These are "soft" ionization methods that typically impart little excess energy to the molecule, resulting in spectra dominated by the pseudomolecular ion ([M+H]⁺ or [M-H]⁻). uab.edu They are ideal for confirming molecular weight.

EI (Electron Ionization): This is a "hard" ionization technique where a high-energy electron beam bombards the molecule, causing extensive fragmentation. nih.gov The resulting pattern of fragment ions is highly reproducible and serves as a molecular fingerprint, aiding in structural confirmation.

For this compound, EI-MS would likely show the molecular ion peak (M⁺•) at m/z 179. Subsequent fragmentation could involve characteristic losses, such as the loss of a fluorine atom, the entire -OCF₃ group, or molecules like HCN from the pyrazine ring. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. For aliphatic amines, alpha-cleavage next to the nitrogen is a dominant fragmentation pathway, and similar charge-stabilized fragmentations can be expected for aromatic amines. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is dominated by the characteristic modes of its three key components: the pyrazine ring, the amino group, and the trifluoromethoxy group.

The pyrazine ring , a D2h symmetry molecule in its unsubstituted form, has well-documented vibrational modes. dtic.milrsc.org Key pyrazine ring vibrations include:

Ring Stretching Modes: These typically appear in the 1400-1600 cm⁻¹ region and are analogous to the C=C stretching in benzene (B151609) rings. researchgate.net

Ring Breathing Mode: A totally symmetric vibration involving the expansion and contraction of the entire ring, often observed around 1015 cm⁻¹.

C-H Stretching Modes: Found above 3000 cm⁻¹. dtic.mil

In-plane and Out-of-plane Bending Modes: These occur at lower frequencies and are characteristic of the heterocyclic aromatic structure. researchgate.netnist.gov

The trifluoromethoxy (-OCF₃) group introduces strong, characteristic vibrations due to the high electronegativity and mass of the fluorine atoms.

C-F Stretching Vibrations: These are among the most intense bands in the spectrum, typically found in the 1100-1290 cm⁻¹ range. cdnsciencepub.combjp-bg.com The symmetric and asymmetric stretches of the CF₃ group are particularly prominent. bjp-bg.com

O-CF₃ Stretching: The stretching of the C-O bond is also observable.

Deformation Modes: Symmetric and antisymmetric deformation (bending) modes of the CF₃ group appear at lower wavenumbers, typically in the 500-700 cm⁻¹ region. cdnsciencepub.comnist.gov

The amino (-NH₂) group also provides distinct vibrational signatures:

N-H Stretching: Asymmetric and symmetric stretching vibrations are typically observed as two bands in the 3300-3500 cm⁻¹ region.

N-H Bending (Scissoring): This mode is usually found around 1600-1650 cm⁻¹, potentially overlapping with pyrazine ring stretches.

The table below summarizes the expected key vibrational frequencies for this compound.

Functional Group/MoietyVibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Type
Amino (-NH₂)N-H Symmetric & Asymmetric Stretch3300 - 3500IR, Raman
Pyrazine RingC-H Aromatic Stretch3000 - 3100IR, Raman
Pyrazine RingRing Stretching (C=C, C=N)1400 - 1600IR, Raman
Amino (-NH₂)N-H Bending (Scissoring)1600 - 1650IR
Trifluoromethoxy (-OCF₃)C-F Asymmetric Stretch1200 - 1290IR (Strong)
Trifluoromethoxy (-OCF₃)C-F Symmetric Stretch1100 - 1150IR (Strong)
Pyrazine RingRing Breathing~1015Raman (Strong)
Trifluoromethoxy (-OCF₃)CF₃ Deformation (Bending)500 - 700IR, Raman

This table presents generalized data compiled from spectroscopic studies of pyrazine, aminopyrazine, and trifluoromethyl/trifluoromethoxy compounds. dtic.milcdnsciencepub.combjp-bg.comresearchgate.net

The combination of IR and Raman spectroscopy is highly effective for confirming the identity and assessing the purity of a synthesized batch of this compound.

Functional Group Identification: The presence of the key functional groups can be unequivocally confirmed by identifying their characteristic peaks in the spectra. For instance, the observation of strong, broad absorptions between 1100 and 1300 cm⁻¹ is a clear indicator of the trifluoromethoxy group's C-F bonds. cdnsciencepub.combjp-bg.com Simultaneously, the appearance of sharp bands in the 3300-3500 cm⁻¹ region confirms the N-H stretches of the primary amine, while peaks in the 1400-1600 cm⁻¹ range verify the integrity of the pyrazine aromatic system. researchgate.net

Purity Assessment: Vibrational spectroscopy is also a valuable tool for purity assessment. A pure sample will exhibit a clean spectrum containing only the peaks corresponding to the vibrational modes of the target molecule. The presence of extraneous peaks can indicate impurities. For example, a broad absorption band around 3200-3600 cm⁻¹ could suggest the presence of water or alcohol solvent residue. The absence of peaks corresponding to starting materials or common byproducts provides strong evidence of the sample's high purity.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern how molecules pack together in the crystal lattice. nih.gov While specific crystallographic data for this compound is not publicly available, its structural parameters can be inferred from studies on closely related aminopyrazine and pyrazine derivatives. rsc.orgresearchgate.net

A single-crystal X-ray diffraction analysis would reveal the exact conformation of this compound. It is expected that the pyrazine ring is largely planar. The analysis provides precise measurements of all bond lengths and angles. Based on data from related structures, the expected bond parameters can be estimated. researchgate.net

The table below presents expected bond parameters for this compound, compiled from crystallographic data of analogous structures.

BondExpected Length (Å)Source Moiety
C-N (ring)1.33 - 1.34Pyrazine researchgate.net
C-C (ring)1.37 - 1.40Pyrazine researchgate.net
C-N (amine)1.35 - 1.382-Aminopyrazine (B29847) rsc.org
C-O1.36 - 1.42Aryl ethers
O-C (CF₃)1.32 - 1.35Trifluoromethoxyarenes
C-F1.33 - 1.35Trifluoromethyl groups
Angle Expected Value (°) Source Moiety
C-N-C (ring)115 - 116Pyrazine
N-C-C (ring)122 - 123Pyrazine
C-C-N (amine)120 - 1242-Aminopyrazine rsc.org
C-O-C118 - 122Aryl ethers
F-C-F106 - 108Trifluoromethyl groups

This is an illustrative table based on published data for structurally similar compounds.

The crystal packing of this compound would be dictated by a combination of intermolecular forces. nih.goviucr.org The primary amino group and the nitrogen atoms of the pyrazine ring are strong hydrogen bond donors and acceptors, respectively. It is highly probable that the crystal structure would be dominated by intermolecular hydrogen bonds, such as N-H···N interactions, which link molecules into chains, sheets, or more complex three-dimensional networks. rsc.orgresearchgate.net Such interactions are a major driving force in the assembly of aminopyrazine co-crystals. rsc.org

In addition to strong hydrogen bonding, other interactions are expected:

π-π Stacking: The electron-deficient pyrazine rings could engage in π-π stacking interactions, further stabilizing the crystal structure. rsc.org

Dipole-Dipole Interactions: The highly polar trifluoromethoxy group will contribute to dipole-dipole interactions within the crystal lattice.

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point, solubility, and stability.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is an essential tool in synthetic chemistry for the separation, purification, and final purity assessment of compounds like this compound. The choice of technique depends on the scale and purpose, ranging from preparative column chromatography for purification to high-performance liquid chromatography (HPLC) for high-resolution analysis.

Preparative Chromatography: For the purification of newly synthesized this compound on a laboratory scale, conventional column chromatography using silica (B1680970) gel is a common and effective method. oup.com By selecting an appropriate solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), the target compound can be separated from unreacted starting materials and reaction byproducts based on differences in polarity. oup.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reversed-phase (RP-HPLC) mode, is the premier technique for the final purity assessment of non-volatile compounds. A small amount of the sample is injected into a column packed with a non-polar stationary phase (e.g., C18-bonded silica). A polar mobile phase then elutes the components, with more polar compounds eluting first. Given the presence of the trifluoromethoxy group, specialized fluorinated HPLC phases could also offer alternative selectivity for separation. chromatographyonline.com

Purity is determined by monitoring the column eluent with a detector, typically UV-Vis, at a wavelength where the pyrazine ring absorbs strongly. A pure sample should ideally produce a single, sharp, and symmetrical peak in the resulting chromatogram. The purity is often quantified as the area percentage of the main peak relative to the total area of all detected peaks. For fluorinated compounds, coupling HPLC with advanced detectors like inductively coupled plasma mass spectrometry (ICP-MS) can provide fluorine-specific detection, offering an unambiguous way to track fluorinated analytes. nih.gov

The table below outlines a typical RP-HPLC setup for the analysis of a heterocyclic compound like this compound.

ParameterDescription
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase (Column) Octadecylsilane (C18) or a fluorinated phase for alternative selectivity. chromatographyonline.comsielc.com
Mobile Phase A gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. sielc.com
Detector UV-Vis Diode Array Detector (DAD) set to a wavelength of maximum absorbance for the pyrazine chromophore (typically 260-320 nm).
Purity Readout A single major peak with an area >99% is indicative of high purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally labile compounds like this compound. Developing a robust and reliable HPLC method is critical for quantitative analysis and impurity profiling. The process involves methodical development and subsequent validation to ensure the method is fit for its intended purpose.

Method development for this compound typically employs a reversed-phase (RP-HPLC) approach, which separates compounds based on their hydrophobicity. A C18 column is a common choice for the stationary phase due to its versatility. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov The buffer's pH can be adjusted to control the ionization state of the amine group, thereby influencing its retention time and peak shape.

Method validation is performed according to established guidelines to demonstrate that the analytical procedure is accurate, precise, specific, and robust. Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and specificity. nih.gov For instance, a study on the HPLC analysis of 2-amino-5-nitrophenol, another aromatic amine, demonstrated good linearity with a correlation coefficient (r²) greater than 0.999, high accuracy (93.1–110.2%), and good precision (1.1–8.1% RSD). nih.gov Similar performance would be expected from a well-developed method for this compound. In some cases, derivatization with a fluorogenic label can be employed to enhance detection sensitivity, particularly for trace-level analysis in complex matrices. squ.edu.omresearchgate.netsqu.edu.om

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatography system
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.0) in a gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Detector at a specified wavelength (e.g., 254 nm) or Mass Spectrometer
Injection Volume 10 µL
Run Time 20 minutes

Table 2: Representative HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) Correlation coefficient of the calibration curve≥ 0.999
Accuracy (% Recovery) Closeness of test results to the true value98.0% - 102.0%
Precision (% RSD) Repeatability and intermediate precision≤ 2%
Limit of Detection (LOD) Lowest amount of analyte that can be detectedSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantifiedSignal-to-Noise ratio of 10:1
Specificity Ability to assess the analyte in the presence of impuritiesPeak purity and resolution > 2
Robustness Capacity to remain unaffected by small variations in method parameters% RSD ≤ 2% for varied conditions

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

For volatile pyrazine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of GC with the highly specific detection and identification power of MS. acs.org Given that many pyrazines are known for their volatility and contribution to aromas, GC-MS is a standard method for their analysis in various matrices. neliti.comnih.gov

Sample preparation may involve direct injection of a solution or headspace extraction techniques like solid-phase microextraction (SPME) for trace analysis of volatile components. neliti.comsigmaaldrich.com In the GC system, a capillary column, such as one coated with a polar stationary phase like polyethylene (B3416737) glycol (e.g., SUPELCOWAX 10 or HP-INNOWax), is often used to achieve good separation of pyrazine isomers and related compounds. sigmaaldrich.comscribd.com The oven temperature is programmed to ramp from a low to a high temperature to elute compounds based on their boiling points and interaction with the stationary phase.

Following separation in the GC column, the eluted compounds enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectra, which show the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments, serve as a chemical fingerprint for identification. mdpi.com For example, the GC-MS analysis of a related compound, 2-Ethyl-5-(trifluoromethoxy)pyrazine, showed a molecular ion peak [M]⁺ at m/z 192. mdpi.com The fragmentation pattern provides definitive structural information, allowing for unambiguous identification by comparing the obtained spectra with reference libraries.

Table 3: Typical GC-MS Parameters for the Analysis of Volatile Pyrazine Derivatives

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column HP-INNOWax or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow (e.g., 1.2 mL/min)
Inlet Temperature 250 °C
Injection Mode Splitless or Split (e.g., 20:1)
Oven Program 60 °C (hold 2 min), then ramp at 20 °C/min to 240 °C (hold 2 min) scribd.com
MS Transfer Line 250 °C scribd.com
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com
Mass Range 45-400 amu scribd.com
Detector Mass Spectrometer (e.g., Time-of-Flight or Quadrupole)

Computational Chemistry and Theoretical Investigations of 5 Trifluoromethoxy Pyrazin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic arrangement. For a molecule like 5-(trifluoromethoxy)pyrazin-2-amine, with its combination of an electron-donating amino group and a strongly electron-withdrawing trifluoromethoxy group on an electron-deficient pyrazine (B50134) ring, these calculations can reveal a complex electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a good balance of accuracy and computational cost. A typical DFT study on this compound, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would yield optimized molecular geometry, total energy, and various electronic properties.

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The substitution with an amino group (-NH2) at the 2-position introduces electron density into the ring through resonance. Conversely, the trifluoromethoxy group (-OCF3) at the 5-position is a potent electron-withdrawing group, primarily through a strong inductive effect. DFT calculations would quantify these electronic effects, predicting bond lengths, bond angles, and dihedral angles. For instance, the C-N bond of the amino group would be expected to have some double bond character, while the C-O bond of the trifluoromethoxy group would be polarized.

Disclaimer: The following table contains hypothetical data for illustrative purposes, representing the kind of information that would be generated from DFT calculations. These values are not based on actual computations for this compound.

Interactive Data Table: Illustrative Ground State Properties from DFT Calculations

PropertyHypothetical ValueDescription
Total Energy-850.123 HartreesThe total electronic energy of the molecule in its optimized geometry.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.
C2-N (amino) Bond Length1.36 ÅThe distance between the carbon atom of the pyrazine ring and the nitrogen of the amino group.
C5-O (methoxy) Bond Length1.35 ÅThe distance between the carbon atom of the pyrazine ring and the oxygen of the trifluoromethoxy group.
O-CF3 Bond Length1.42 ÅThe distance between the oxygen and the carbon of the trifluoromethyl group.

Ab initio methods, while computationally more intensive than DFT, can provide highly accurate descriptions of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich portion of the molecule, likely the aminopyrazine fragment. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient pyrazine ring and potentially the trifluoromethoxy group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Disclaimer: The following table presents hypothetical data for illustrative purposes to show what a molecular orbital analysis would reveal. These values are not from actual calculations on this compound.

Interactive Data Table: Illustrative Molecular Orbital Energies

Molecular OrbitalHypothetical Energy (eV)Description
HOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap5.3 eVThe energy difference between the HOMO and LUMO, indicating chemical stability.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the oxygen atom of the trifluoromethoxy group, indicating regions susceptible to electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential (blue), making them potential sites for hydrogen bonding. The trifluoromethyl group would create a region of strong positive potential, further enhancing the electron-withdrawing nature of the -OCF3 group.

Conformational Analysis and Energy Landscapes

The trifluoromethoxy group is known to have a unique conformational preference when attached to an aromatic ring, often adopting a conformation where it is orthogonal to the plane of the ring. researchgate.net A computational conformational analysis of this compound would involve rotating the C-O bond of the trifluoromethoxy group and the C-N bond of the amino group to map the potential energy surface. This analysis would identify the most stable conformers and the energy barriers between them. It is expected that the global minimum energy conformation would feature the OCF3 group in a staggered arrangement relative to the pyrazine ring to minimize steric hindrance.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be employed to model the mechanisms of chemical reactions, providing insights into the feasibility of reaction pathways and the structures of transient species like transition states.

For a molecule like this compound, several reaction types could be modeled. For instance, the amination of a precursor like 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726) could be computationally investigated. researchgate.net Such a study would involve locating the transition state for the nucleophilic aromatic substitution reaction. The calculations would provide the activation energy for the reaction, which is crucial for understanding the reaction kinetics. The modeling could also explore the role of catalysts, such as palladium complexes in Buchwald-Hartwig amination, by calculating the energies of the intermediates and transition states in the catalytic cycle. researchgate.net

Energetic Profiling of Key Intermediates and Transition States

The study of a chemical reaction's mechanism involves identifying all transient species, including intermediates and transition states, that occur as reactants are converted into products. Energetic profiling, typically performed using quantum mechanical methods like Density Functional Theory (DFT), maps the potential energy surface of a reaction, providing critical information about its feasibility and kinetics.

A key objective is to calculate the Gibbs free energy (ΔG) of all stationary points along a proposed reaction coordinate. This allows for the construction of a reaction energy profile, which plots energy against the progress of the reaction. The peaks on this profile correspond to high-energy, transient structures known as transition states (TS), while the valleys represent more stable, transient molecules called intermediates. The energy difference between the reactants and the highest-energy transition state is the activation energy (ΔG‡), which determines the reaction rate.

For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis or subsequent reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For instance, in a hypothetical reaction, DFT calculations would be used to:

Optimize the 3D geometry of the reactants, products, and any proposed intermediates.

Locate the transition state structure connecting these species.

Confirm the nature of each stationary point through frequency calculations (reactants, products, and intermediates have zero imaginary frequencies, while a transition state has exactly one).

Calculate the relative energies to build the profile.

While a specific energetic profile for a reaction involving this compound is not available, computational studies on [3+2] cycloaddition reactions of other nitrogen-containing heterocycles illustrate the type of data generated. mdpi.com These studies calculate activation energies and reaction energies to determine the favorability of different mechanistic pathways. mdpi.com

Table 1: Illustrative Example of Calculated Energetic Data for a Hypothetical Reaction Step (Note: This data is hypothetical and for illustrative purposes only.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
TS1First Transition State+15.2
IntermediateTransient Intermediate Species-5.4
TS2Second Transition State+10.8
ProductsFinal Products-12.5

This type of energetic profiling is crucial for rationalizing experimentally observed outcomes and for designing more efficient synthetic routes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers highly valuable methods for predicting the spectroscopic properties of molecules, which can be instrumental in confirming their identity and structure. Techniques like DFT, often paired with appropriate basis sets, can calculate parameters that correlate well with experimental NMR and IR spectra.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). For fluorinated aromatic compounds, specific DFT functionals and basis sets, such as ωB97XD/aug-cc-pvdz, have been evaluated to provide a good balance of accuracy and computational cost, with root mean square errors as low as 3.57 ppm for ¹⁹F shifts. rsc.org Studies have shown that computational predictions can be accurate enough to assign chemical shifts to specific fluorine atoms in complex molecules and even revise incorrect structural assignments. nih.govresearchgate.net

IR Frequencies: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. After optimizing the molecule's geometry, a frequency calculation is performed. The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical spectrum. Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com These calculations help in assigning specific absorption bands to the vibrations of functional groups, such as C-F, C-O, N-H, and pyrazine ring modes.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Fluorinated Aromatic Amine (Note: This table is illustrative. Data is based on general findings for similar compounds, not specifically this compound.)

ParameterPredicted ValueExperimental ValueAssignment
¹⁹F Chemical Shift (ppm)-58.5-57.9-OCF₃
¹³C Chemical Shift (ppm)155.2154.8C-NH₂
¹³C Chemical Shift (ppm)148.9149.3C-OCF₃
IR Frequency (cm⁻¹, scaled)34503455N-H Asymmetric Stretch
IR Frequency (cm⁻¹, scaled)12651270C-O Stretch
IR Frequency (cm⁻¹, scaled)11801188C-F Stretch

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. mdpi.com MD simulations provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment, such as solvent molecules. These simulations have become an indispensable tool in drug discovery and materials science. mdpi.comnih.gov

For this compound, an MD simulation would typically involve the following steps:

Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, DMSO).

Assigning a force field, which is a set of parameters that defines the potential energy of the system based on the positions of its atoms.

Running the simulation for a set period (from nanoseconds to microseconds), which involves solving Newton's equations of motion for each atom at very small time intervals (femtoseconds).

Analysis of the resulting trajectory can reveal key insights. For example, the Root Mean Square Deviation (RMSD) can track how the molecule's structure changes over time relative to its starting conformation, indicating stability. The Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are most flexible. Furthermore, the simulation can show how solvent molecules arrange around the solute, revealing details about hydrogen bonding and solvation shells, which are critical for understanding solubility and reactivity. researchgate.net Recent studies on other 2-aminopyrazine (B29847) derivatives have used MD simulations to understand their stable binding within protein active sites. nih.goveurekaselect.com

Table 3: Typical Parameters for a Molecular Dynamics Simulation Setup (Note: This table is a general example and not from a specific study on this compound.)

ParameterValue/DescriptionPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the physics of atomic interactions.
Solvent ModelTIP3P, SPC/E (for water)Represents the solvent environment explicitly.
System Size~10,000 - 50,000 atomsIncludes the solute and sufficient solvent.
Simulation Time100 ns - 1 µsDuration of the simulation to sample molecular motions.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature298 K (25 °C)Simulates room temperature conditions.
Pressure1 atmSimulates standard atmospheric pressure.

By applying these computational techniques, researchers can build a comprehensive, bottom-up understanding of the chemical and physical properties of this compound, guiding its future application and development.

Role of 5 Trifluoromethoxy Pyrazin 2 Amine As a Versatile Synthon in Complex Chemical Synthesis

Building Block for Novel Heterocyclic Scaffolds and Advanced Materials

The inherent reactivity of 5-(trifluoromethoxy)pyrazin-2-amine makes it an excellent starting point for the synthesis of novel heterocyclic systems. The amino group can act as a nucleophile in condensation reactions with various electrophiles to construct fused-ring systems of potential pharmacological interest. beilstein-journals.org For instance, reactions with β-dicarbonyl compounds, α,β-unsaturated ketones, and other bielectrophilic partners can lead to the formation of diverse pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other fused azines. nih.govbeilstein-journals.orgresearchgate.net These scaffolds are prevalent in many biologically active molecules. nih.gov

The trifluoromethoxypyrazine core itself, often prepared from precursors like 2-chloro-5-trifluoromethoxypyrazine, is stable and amenable to various synthetic manipulations. nih.gov The amino group of the title compound provides a key reaction site. For example, it can be diazotized and subsequently replaced, or it can be used to direct further substitution on the pyrazine (B50134) ring. This versatility allows chemists to build a library of complex heterocyclic structures from a single, well-defined starting material.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant TypeResulting Heterocyclic SystemPotential Application AreaReference Concept
β-DiketonesPyrazolo[1,5-a]pyrimidineMedicinal Chemistry mdpi.com
α,β-Unsaturated CarbonylsPyrazolo[3,4-b]pyridineDrug Discovery beilstein-journals.org
IsothiocyanatesThiazolo[4,5-d]pyrimidine derivativesAnticancer Agents mdpi.com
Dicarbonyl CompoundsFused PyrazinesMaterials Science rsc.org

The development of synthetic routes using this synthon facilitates the creation of new chemical entities for both medicinal chemistry and advanced materials science, where tailored electronic and physical properties are required. nih.gov

Precursor in the Rational Design and Synthesis of Specific Chemical Entities

In rational drug design, this compound serves as a valuable precursor. The trifluoromethoxy group is often used as a bioisostere for other groups like a halogen or a methyl group, but it offers unique electronic properties and metabolic stability. nih.gov The pyrazine ring system is a known pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its structural rigidity. nih.gov

The primary amine on the pyrazine ring is a crucial anchor point for fragment-based drug discovery and lead optimization. It allows for the straightforward formation of amide, urea, sulfonamide, or secondary amine linkages, enabling chemists to systematically explore the chemical space around the core scaffold. mdpi.com For example, a common strategy involves coupling the amine with a carboxylic acid-containing fragment to generate a series of amide derivatives for structure-activity relationship (SAR) studies. This approach was successfully used in the synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives as potential kinase inhibitors. nih.gov

The reactivity of the trifluoromethoxypyrazine core has been demonstrated through various cross-coupling reactions on the related chloro-precursor, 2-chloro-5-trifluoromethoxypyrazine. These reactions are fundamental to modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Table 2: Applicable Cross-Coupling Reactions for the Trifluoromethoxypyrazine Core (demonstrated on a chloro-precursor)

Reaction NameReagents/CatalystBond FormedReference
Suzuki CouplingArylboronic acid, Pd catalystC-C (Aryl) nih.gov
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystC-C (Alkynyl) nih.gov
Buchwald-Hartwig AminationAmine, Pd catalystC-N nih.gov
Kumada-Corriu CouplingGrignard reagent, Pd/Ni catalystC-C (Alkyl/Aryl) nih.gov

These established methods for functionalizing the pyrazine ring, combined with the versatile amino group, make this compound a powerful tool for the rational design of targeted therapeutic agents.

Strategies for Scaffold Diversification and Lead Generation in Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an ideal starting scaffold for creating such libraries due to the reliable and versatile reactivity of its primary amino group. A multitude of chemical transformations can be applied to this group to rapidly generate a large number of structurally diverse analogs. mdpi.com

Key strategies for diversification include:

Acylation: Reaction with a wide variety of acid chlorides or carboxylic acids to produce a library of amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Cyclocondensation: Use as a dinucleophile in reactions with 1,3-dielectrophiles to build fused heterocyclic rings. nih.gov

This "scaffold decoration" approach allows for the systematic modification of the molecule's properties, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize for biological activity and desirable ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com

Table 3: Strategies for Scaffold Diversification via the Amino Group

Reaction TypeReagent ClassFunctional Group Introduced
AcylationAcid Chlorides, Carboxylic AcidsAmide
SulfonylationSulfonyl ChloridesSulfonamide
AlkylationAlkyl HalidesSecondary/Tertiary Amine
Urea FormationIsocyanatesUrea
Pictet-Spengler ReactionAldehydesFused Tetrahydroisoquinoline-like ring

By employing these strategies, often in parallel synthesis formats, large libraries of compounds based on the this compound scaffold can be efficiently generated for biological screening.

Applications in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better temperature and pressure control, improved reproducibility, and ease of scalability. mdpi.comresearchgate.net These attributes are particularly valuable for multi-step syntheses and for handling potentially hazardous reagents or intermediates.

The synthesis and derivatization of this compound are well-suited for flow chemistry platforms. For example, the amination of 2-chloro-5-trifluoromethoxypyrazine to produce the title compound could be performed in a packed-bed or heated-coil reactor, allowing for precise control over reaction time and temperature to minimize side products. Subsequent diversification reactions, such as acylations or Suzuki couplings, can be "telescoped" in a continuous sequence, where the output of one reactor flows directly into the next. acs.org This eliminates the need for manual workup and isolation of intermediates, significantly streamlining the synthesis process. acs.org

Automated synthesis platforms, often integrated with flow reactors, can use software to control reagent delivery, reaction conditions, and product collection. beilstein-journals.orgrsc.org Such a system could be programmed to execute a series of diversification reactions on the this compound scaffold, enabling the rapid, unattended generation of a chemical library. The successful automated flow synthesis of pyrazine-2-carboxamide demonstrates the feasibility of applying these techniques to similar pyrazine-based molecules. beilstein-journals.org

Process Chemistry Considerations for Scale-Up and Industrial Production

Translating a laboratory synthesis to an industrial scale requires careful consideration of factors such as cost, safety, robustness, and purity. Process chemistry aims to develop manufacturing routes that are efficient, reproducible, and economically viable. princeton-acs.orgprinceton-acs.org

A robust process consistently delivers a product of the required quality, even with slight variations in process parameters. For the synthesis of this compound, this involves optimizing each step to ensure high yield and selectivity. Scalable methods have been developed for key precursors like 2-chloro-5-trifluoromethoxypyrazine, which provides a solid foundation for industrial production. nih.gov

Key considerations for a robust synthesis include:

Minimizing Unit Operations: Designing a streamlined process with fewer steps (e.g., extractions, distillations, chromatographies) reduces cost, time, and potential for material loss. princeton-acs.org

Reagent Selection: Choosing reagents that are inexpensive, readily available, and safe to handle on a large scale.

Crystallization-based Purification: Developing procedures where the final product can be purified by crystallization rather than chromatography, which is often impractical and expensive at scale. princeton-acs.org

Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is critical to ensure the process is reproducible across different batch sizes, from kilograms to tons. princeton-acs.org

Impurity profiling—the identification, quantification, and control of all impurities in a drug substance—is a critical aspect of pharmaceutical manufacturing mandated by regulatory agencies like the FDA. biomedres.usnih.gov Impurities can arise from starting materials, intermediates, by-products, or degradation products and can affect the safety and efficacy of the final drug. nih.gov

For the production of this compound, a comprehensive impurity profile must be established. This involves developing sensitive analytical methods, typically high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to detect and quantify any potential impurities. biomedres.usresearchgate.net

Table 4: Potential Impurities and Control Strategies in the Synthesis of this compound

Potential ImpurityLikely OriginControl Strategy
2-Chloro-5-(trifluoromethoxy)pyrazine (B3048726)Unreacted starting material from amination step.Optimize reaction time, temperature, and stoichiometry; Purify via crystallization or recrystallization.
Dimerized or over-alkylated productsSide reaction during amination.Control stoichiometry and reaction conditions; Purge through selective workup or crystallization.
Hydrolysis product (e.g., 5-(trifluoromethoxy)pyrazin-2-ol)Reaction with trace water at high temperatures.Use anhydrous solvents and control reaction temperature.
Residual SolventsTrapped solvent in the final product.Implement effective drying procedures (e.g., vacuum oven).

By understanding the potential impurities and their formation pathways, chemists can implement control strategies, such as modifying reaction conditions or introducing specific purification steps, to ensure the final product meets the stringent purity requirements for pharmaceutical use. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(trifluoromethoxy)pyrazin-2-amine, and how can purity be maximized?

  • Methodology : Synthesis typically involves sequential functionalization of the pyrazine core. For example:

  • Step 1 : Introduce the trifluoromethoxy group via nucleophilic substitution using potassium trifluoromethoxide under anhydrous conditions (e.g., DMF, 80°C, 12 hours) .
  • Step 2 : Amine group installation via Buchwald-Hartwig amination with NH₃ or protected amines, using Pd catalysts (e.g., Pd(OAc)₂/Xantphos) and Cs₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹⁹F NMR to confirm trifluoromethoxy substitution (δ ~58 ppm for ¹⁹F) and amine proton integration .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ = 224.0692).
  • X-ray Crystallography : Resolves regioselectivity of substitutions and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights : The electron-withdrawing trifluoromethoxy group deactivates the pyrazine ring, reducing electrophilic substitution rates. However, it enhances stability in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) by preventing undesired side reactions .
  • Experimental Design : Compare coupling efficiencies with/without trifluoromethoxy using kinetic studies (e.g., monitoring by GC-MS).

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Data Reconciliation :

  • Assay Variability : Test the compound against standardized cell lines (e.g., HCT-116 for cancer, S. aureus for antimicrobial) under identical conditions .
  • Structural Confounders : Verify purity (>99%) to exclude activity from byproducts (e.g., residual Pd catalysts) .
    • Meta-Analysis : Cross-reference IC₅₀ values from literature, adjusting for differences in solvent systems (DMSO vs. aqueous buffers) .

Q. How can computational modeling predict binding modes of this compound to biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., kinase domains from PDB) to identify potential binding pockets.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic residues (e.g., cysteine thiols) .
    • Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Degradation Studies :

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours; monitor by HPLC. The compound is stable in neutral pH but hydrolyzes under strong acidic/basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suitable for high-temperature reactions .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

  • Scale-Up Adjustments :

  • Solvent Optimization : Replace DMF with THF to reduce viscosity and improve mixing.
  • Catalyst Loading : Reduce Pd catalyst from 5 mol% to 2 mol% with microwave irradiation (50°C, 2 hours), maintaining >80% yield .

Q. What experimental controls are essential when studying the compound’s mechanism of action?

  • Controls :

  • Negative Controls : Use pyrazin-2-amine (lacking trifluoromethoxy) to isolate the substituent’s effect.
  • Positive Controls : Reference inhibitors (e.g., 5-fluorouracil for anticancer assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.